4-(Dimethylamino)benzimidamide hydrochloride
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Overview
Description
4-(Dimethylamino)benzimidamide hydrochloride is a chemical compound known for its potential inhibitory effects on cellular proliferation and its interaction with biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzimidamide hydrochloride typically involves the reaction of 4-(Dimethylamino)benzaldehyde with an appropriate amine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidamides .
Scientific Research Applications
4-(Dimethylamino)benzimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential inhibitory effects on cellular proliferation and its interaction with biological systems.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth by affecting mitosis and protein synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzimidamide hydrochloride involves its interaction with cellular proteins and enzymes. The compound inhibits cellular proliferation by affecting mitosis and protein synthesis. It targets specific molecular pathways involved in cell division and growth, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Known for its use in the synthesis of azo-azomethine dyes and as a reagent in various organic reactions.
4-(Dimethylamino)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Uniqueness
Unlike its similar compounds, it has a distinct mechanism of action that targets mitosis and protein synthesis.
Properties
IUPAC Name |
4-(dimethylamino)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFWHOMWWNKFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673682 |
Source
|
Record name | 4-(Dimethylamino)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180507-22-6 |
Source
|
Record name | 4-(Dimethylamino)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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